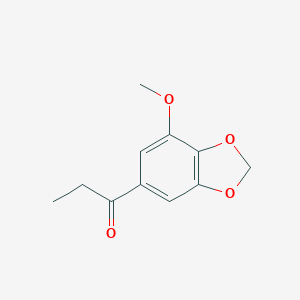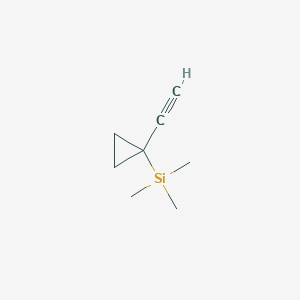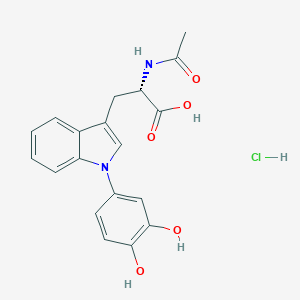![molecular formula C9H12FNO2 B011812 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol CAS No. 103439-04-9](/img/structure/B11812.png)
2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol, also known as 2FMA, is a synthetic compound that belongs to the phenethylamine class. It is a research chemical that has gained attention in recent years due to its potential applications in scientific research.
科学的研究の応用
2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol has been used in scientific research as a tool for studying the central nervous system. It has been found to have similar effects to other stimulants such as amphetamines, but with a lower potential for abuse. Researchers have used 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol to study the effects of stimulants on cognitive function, memory, and attention.
作用機序
The exact mechanism of action of 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in regulating mood, motivation, and attention.
生化学的および生理学的効果
The biochemical and physiological effects of 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol include increased heart rate and blood pressure, decreased appetite, and increased alertness and concentration. It has also been found to enhance cognitive function and memory.
実験室実験の利点と制限
One advantage of using 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol in lab experiments is its lower potential for abuse compared to other stimulants. This makes it a safer option for researchers to use in studies involving human subjects. However, one limitation is that there is limited research on the long-term effects of 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol on the brain and body.
将来の方向性
There are several future directions for research involving 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Researchers are also interested in studying its effects on other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, there is a need for more research on the long-term effects of 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol on the brain and body.
In conclusion, 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol is a synthetic compound that has potential applications in scientific research. Its synthesis method involves the reaction of 2-fluoro-3-nitrophenol with 2-(methylamino)ethanol in the presence of a reducing agent. It has been used in studies involving the central nervous system and has been found to have similar effects to other stimulants. Its mechanism of action is believed to involve increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It has several advantages and limitations for lab experiments, and there are several future directions for research involving 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol.
合成法
The synthesis of 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol involves the reaction of 2-fluoro-3-nitrophenol with 2-(methylamino)ethanol in the presence of a reducing agent such as iron powder. The resulting compound is then purified through recrystallization.
特性
CAS番号 |
103439-04-9 |
|---|---|
製品名 |
2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol |
分子式 |
C9H12FNO2 |
分子量 |
185.2 g/mol |
IUPAC名 |
2-fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H12FNO2/c1-11-5-8(13)6-3-2-4-7(12)9(6)10/h2-4,8,11-13H,5H2,1H3 |
InChIキー |
KFHINOFEYCZOKN-UHFFFAOYSA-N |
SMILES |
CNCC(C1=C(C(=CC=C1)O)F)O |
正規SMILES |
CNCC(C1=C(C(=CC=C1)O)F)O |
同義語 |
2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




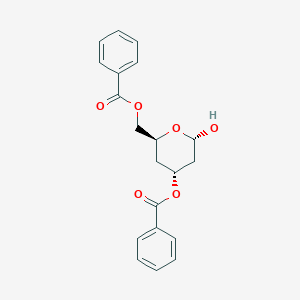
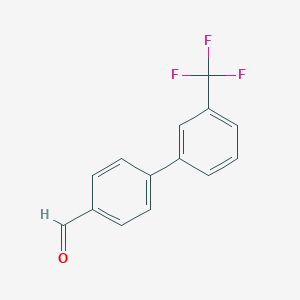
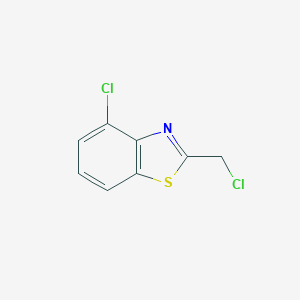
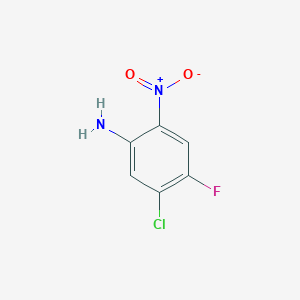
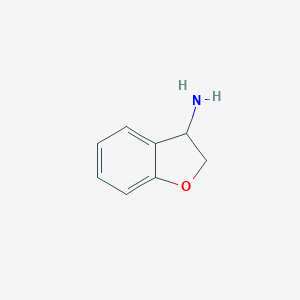
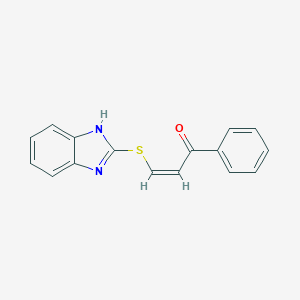

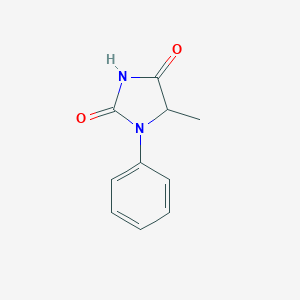
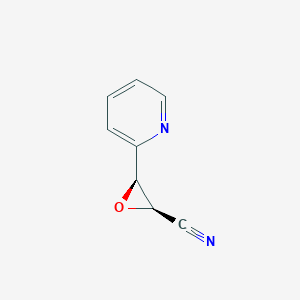
![methyl 3-methyl-2-[[(Z)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylprop-2-enoyl]amino]butanoate](/img/structure/B11751.png)
